N-(2-chlorophenyl)ethanethioamide

Description

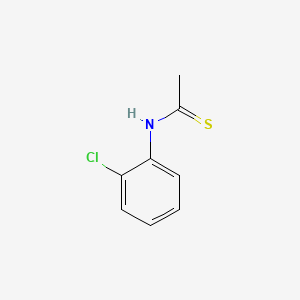

N-(2-Chlorophenyl)ethanethioamide is a sulfur-containing organic compound characterized by a thioamide group (-C(S)NH₂) attached to a 2-chlorophenyl substituent. Its structural uniqueness lies in the combination of the electron-withdrawing chlorine atom on the phenyl ring and the thioamide functional group, which may influence its reactivity, solubility, and biological activity.

Properties

CAS No. |

39184-83-3 |

|---|---|

Molecular Formula |

C8H8ClNS |

Molecular Weight |

185.67 g/mol |

IUPAC Name |

N-(2-chlorophenyl)ethanethioamide |

InChI |

InChI=1S/C8H8ClNS/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) |

InChI Key |

IITBJRJPHOLQNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)NC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)ethanethioamide typically involves the reaction of 2-chloroaniline with ethanethioamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-chloroaniline} + \text{ethanethioamide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)ethanethioamide participates in four primary reaction types:

-

Oxidation : Conversion of the thioamide (-C(=S)-NH₂) group to sulfoxides or sulfones.

-

Reduction : Transformation of the thioamide group to an amine (-CH₂-NH₂).

-

Substitution : Replacement of the chlorine atom on the phenyl ring via nucleophilic aromatic substitution (NAS).

-

Cyclization : Formation of heterocyclic structures under specific conditions.

Common Reagents and Conditions

Reaction outcomes depend on reagents and conditions:

Major Products Formed

-

Oxidation :

-

Reduction :

-

Substitution :

-

Cyclization :

Oxidation Pathway

The thioamide sulfur undergoes electrophilic attack by peroxides, forming a sulfoxide intermediate. Further oxidation replaces the sulfur atom with additional oxygen, yielding sulfones .

Substitution on the Aromatic Ring

The electron-withdrawing chlorine activates the ring for NAS. Nucleophiles attack the para position to the chlorine due to charge distribution, as demonstrated in studies of analogous bromo- and fluorophenyl systems .

Cyclization Mechanism

Reaction with α-bromoketones proceeds via:

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-chlorophenyl)ethanethioamide is typically synthesized through the reaction of 2-chlorobenzyl chloride with thiourea in a solvent such as ethanol under reflux conditions. The general reaction can be summarized as follows:his compound features a thioamide functional group, which is known for its reactivity. It can undergo various chemical transformations, including:

- Oxidation : The thioamide can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can convert the thioamide group to an amine.

- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a building block for pharmaceuticals and agrochemicals, facilitating the development of new compounds with desired biological activities .

Biology

In biological research, this compound is valuable for studying the effects of thioamide-containing molecules on biological systems. It may be used to develop new bioactive compounds that target specific biological pathways. Research indicates that derivatives of similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Medicine

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide

- Structure : Differs by an additional oxo group (C=O) and a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring.

- Physical Properties : Exists as a yellow oil that solidifies in air. This contrasts with the solid-state behavior of many aromatic thioamides, likely due to reduced crystallinity from the bulky CF₃ group.

- Spectroscopic Data :

N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109)

- Structure : Features a diphenylmethyl group attached to the 2-chlorophenylamine moiety.

- Physical Properties: Melting point of 131.4°C (ethanol) or 121°C (benzene), indicating sensitivity to solvent polarity during crystallization.

- Key Difference : Lacks the thioamide group but shares the 2-chlorophenyl motif, highlighting how substituents like diphenylmethyl enhance thermal stability compared to simpler aromatic amines .

Chlorinated Aromatic Compounds

3-Chloro-N-phenyl-phthalimide

- Structure : Contains a phthalimide core with a chlorine atom and N-phenyl group.

- Application: Used as a monomer for polyimide synthesis, requiring high purity (>99%).

Natural Product Analogues

Ethanethioamide (from Angelica dahurica)

- Context : Isolated alongside coumarins (e.g., osthol, imperatorin) and sterols.

- Its co-occurrence with known analgesics implies a possible synergistic role in pain relief, though direct evidence is lacking .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : this compound’s natural occurrence contrasts with synthetic routes for analogues like T109 (Method C using trichloromethane) or the oxo-CF₃ derivative (likely via nucleophilic substitution) .

- Thermal Stability : Diphenylmethyl-substituted compounds (e.g., T109) exhibit higher melting points than simpler thioamides, suggesting that bulky groups enhance crystallinity .

- Biological Relevance : The isolation of ethanethioamide from Angelica dahurica alongside analgesics like osthol warrants further investigation into its pharmacological role .

Biological Activity

N-(2-Chlorophenyl)ethanethioamide, also known as 2-(2-chlorophenyl)ethanethioamide, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenyl group attached to an ethanethioamide moiety. The chlorine atom in the phenyl ring significantly influences its chemical reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation to form sulfoxides or sulfones, and reduction to yield corresponding amines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thioamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the chlorophenyl group may enhance binding affinity to certain receptors or enzymes, contributing to its diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by BenchChem highlighted its potential as an antimicrobial agent, suggesting that it could be effective against both bacterial and fungal strains.

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in cancer research. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been observed that compounds with similar thioamide structures can inhibit cell proliferation and promote cell death in various cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting potent antibacterial activity.

- Cancer Cell Line Study : In vitro experiments using breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound activates caspase pathways, leading to apoptosis .

Research Findings

Recent literature has expanded our understanding of the biological activities associated with this compound:

- Antiviral Potential : Investigations into thioamide derivatives have revealed potential antiviral properties, particularly against arenaviruses. The compound's ability to modulate host-pathogen interactions positions it as a candidate for further antiviral drug development .

- Receptor Interaction Studies : Studies involving receptor assays have shown that this compound can activate nuclear receptors involved in metabolic regulation, suggesting implications for liver disease therapies .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition; apoptosis induction |

| 2-(2-Bromophenyl)ethanethioamide | Moderate | Yes | Similar mechanism |

| 2-(2-Fluorophenyl)ethanethioamide | Yes | Limited | Less effective due to steric hindrance |

Q & A

Q. What are the established synthetic routes for N-(2-chlorophenyl)ethanethioamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Route 1 : Thioacylation of 2-chloroaniline derivatives using thioacylating agents like thiobenzimidazolones or thioacyl-N-phthalimides under reflux in ethanol. Yields depend on stoichiometric ratios and temperature control (e.g., 60–80°C) .

- Route 2 : Substitution reactions of chloroacetamide intermediates with thiol-containing reagents. For example, 2-chloro-N-(substituted phenyl)acetamides can react with thiourea derivatives in the presence of sodium acetate as a base, followed by acid hydrolysis .

- Optimization : Orthogonal purification methods (e.g., recrystallization from ethanol-dioxane mixtures) improve purity, while reaction time and solvent polarity affect side-product formation (e.g., dimerization) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- H NMR : Look for characteristic signals:

- Thioamide NH proton at δ 10–12 ppm (broad singlet).

- Aromatic protons (2-chlorophenyl) as multiplets in δ 7.0–7.8 ppm.

- CH group adjacent to thioamide at δ 2.1–2.5 ppm (quartet) .

- IR : Confirm C=S stretch at 1200–1250 cm and N–H bend at 1500–1600 cm .

- Mass Spectrometry : Molecular ion peak [M+H] at m/z corresponding to CHClNS (calc. 198.0).

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic structure and biological interactions of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 09/B3LYP/6-311++G(d,p) to optimize geometry and compute HOMO-LUMO gaps. The chloro and thioamide groups significantly influence electron distribution, affecting reactivity (e.g., nucleophilic attack at the thioamide sulfur) .

- Molecular Docking : Dock the compound into target proteins (e.g., bacterial enzymes) using AutoDock Vina. Focus on hydrogen bonding with NH groups and hydrophobic interactions with the chlorophenyl ring. Validation via MD simulations (100 ns) assesses binding stability .

Q. What strategies resolve contradictions in crystallographic data for thioamide derivatives?

Methodological Answer:

- Data Validation : Cross-check SHELX-refined structures (e.g., bond lengths, angles) against CSD (Cambridge Structural Database) norms. For example, C–S bond lengths in thioamides should be 1.65–1.70 Å; deviations >0.05 Å suggest refinement errors .

- Twinned Data : Use SHELXL’s TWIN/BASF commands for handling twinned crystals. Compare R values before/after correction to verify improvements .

Q. How does the thioamide functional group influence the compound’s stability under oxidative conditions?

Methodological Answer:

- Kinetic Studies : Monitor degradation via HPLC under controlled O exposure. Thioamides oxidize to sulfoxides/sulfones; rate constants () depend on solvent polarity (e.g., increases in DMF vs. ethanol) .

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/v to prolong shelf life. Validate via accelerated stability testing (40°C/75% RH for 6 months) .

Methodological Challenges and Solutions

Q. How to address low yields in thioamide synthesis via C-amidoalkylation?

Solution Framework:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance electrophilicity of intermediates. For example, ZnCl (10 mol%) improves yields from 45% to 72% in trichloroethane-mediated reactions .

- Side-Reaction Mitigation : Use scavengers (e.g., molecular sieves) to trap HCl byproducts, reducing dimerization or hydrolysis .

Q. What analytical workflows validate purity for this compound in biological assays?

Workflow Example:

HPLC-PDA : C18 column, gradient elution (ACN:HO + 0.1% TFA). Purity >98% required for IC studies.

LC-MS/MS : Confirm absence of genotoxic impurities (e.g., chloroaniline derivatives) via MRM transitions .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.